Sulbactam EP Impurity D

Description

Significance of Impurity Control in Pharmaceutical Sciences

The control of impurities in pharmaceuticals is a critical and challenging aspect of drug development and manufacturing. oceanicpharmachem.com Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances. wordpress.com The presence of impurities can diminish the therapeutic effect of a drug, reduce its shelf-life, and in some cases, lead to the formation of toxic substances, thereby compromising patient safety. contractpharma.comveeprho.com Therefore, a thorough understanding of the potential impurities that can arise during the synthesis and storage of an API is essential. wordpress.com This involves a systematic process of impurity profiling, which includes the detection, identification, and quantification of each impurity. oceanicpharmachem.com

Overview of Sulbactam (B1307) as a Beta-Lactamase Inhibitor and its Therapeutic Combinations

Sulbactam is a crucial player in the fight against bacterial resistance. It is a semi-synthetic beta-lactamase inhibitor, meaning it has a beta-lactam ring in its structure but possesses weak intrinsic antibacterial activity. nih.govwikipedia.orgslideshare.net Its primary function is to act as a "suicide inhibitor," irreversibly binding to and inactivating beta-lactamase enzymes produced by bacteria. nih.govnih.gov These enzymes are a major mechanism of bacterial resistance to beta-lactam antibiotics, as they hydrolyze and destroy the antibiotic before it can exert its effect. By inhibiting these enzymes, sulbactam protects more potent beta-lactam antibiotics from degradation, thereby restoring or expanding their spectrum of activity. nih.govnih.gov

Due to this synergistic action, sulbactam is not used alone but is available in combination with beta-lactam antibiotics. wikipedia.orgnih.gov The most common combinations include:

Ampicillin/Sulbactam: This combination is widely used to treat a variety of infections caused by beta-lactamase-producing bacteria. nih.govtaylorandfrancis.com

Cefoperazone/Sulbactam: This combination is also utilized, particularly against challenging Gram-negative bacteria. nih.govmdpi.com

Durlobactam/Sulbactam: A more recent combination, approved for medical use in the United States in May 2023, it shows promise against multidrug-resistant Acinetobacter baumannii. wikipedia.orgchemmethod.com

Sulbactam itself has shown some intrinsic activity against certain bacteria, such as Acinetobacter baumannii. nih.govtaylorandfrancis.com

Classification and Origin of Related Substances in Active Pharmaceutical Ingredients (APIs)

Pharmaceutical impurities are broadly categorized based on their chemical nature and origin. The main classifications according to the ICH guidelines are:

Organic Impurities: These can originate from various sources, including starting materials, by-products of the synthesis, intermediates, degradation products, and reagents. contractpharma.com They are often structurally related to the API.

Inorganic Impurities: These are often derived from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, or other residual materials like filter aids and charcoal. adventchembio.comcontractpharma.com

Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process that are not completely removed. contractpharma.com

The impurities are also classified based on their source:

Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products formed during the reaction.

Degradation Products: These are formed by the chemical degradation of the API during manufacturing or storage. wordpress.com The degradation of penicillins and cephalosporins, which also possess a β-lactam ring, is a well-documented example. wordpress.com

Contaminants: These are extraneous substances introduced into the product.

A thorough understanding of the synthetic route and the stability of the drug substance is crucial for predicting and controlling these impurities. wordpress.com

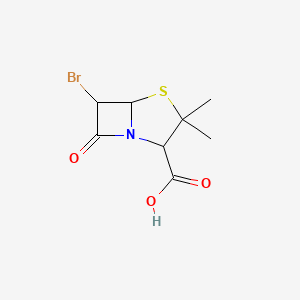

Sulbactam EP Impurity D

This compound is a specific impurity listed in the European Pharmacopoeia (EP) for sulbactam. cymitquimica.com Its presence and quantity are strictly controlled to ensure the quality and safety of sulbactam-containing pharmaceutical products.

Chemical Profile of this compound

| Identifier | Value | Source |

| Chemical Name | (2S,5R,6R)-6-Bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | chemicea.comsimsonpharma.com |

| Synonyms | 6-bromopenicillanic acid, Sulbactam USP Related Compound D | chemicea.comsimsonpharma.com |

| CAS Number | 26631-90-3 (free base), 4027-64-9 (potassium salt) | chemicea.comsynzeal.com |

| Molecular Formula | C8H10BrNO3S | simsonpharma.comsimsonpharma.com |

| Molecular Weight | 280.14 g/mol | simsonpharma.comsimsonpharma.com |

Synthesis and Formation

The presence of this compound is typically related to the manufacturing process of sulbactam. It is a brominated derivative of the penicillanic acid core structure. The exact step in the synthesis where this impurity might be formed would depend on the specific synthetic route employed by the manufacturer. It could potentially arise from a side reaction involving brominating agents used during the synthesis or from a starting material containing a bromine impurity.

Physicochemical Characteristics

While detailed public data on the physicochemical properties of this compound is limited, some information can be gleaned from material safety data sheets provided by reference standard suppliers.

| Property | Value | Source |

| Appearance | Not specified, likely a solid | chemicea.com |

| Odor | Odorless | chemicea.com |

| pH | Basic (for the potassium salt) | chemicea.com |

| Stability | Stable under recommended storage conditions | chemicea.com |

Analytical Characterization and Detection

The detection and quantification of this compound in the final API are crucial for quality control. Various analytical techniques are employed for this purpose, with chromatography being a primary method.

High-Performance Liquid Chromatography (HPLC): This is a standard technique for separating and quantifying impurities in pharmaceutical substances. A specific HPLC method would be validated to ensure it can accurately detect and measure the levels of this compound.

Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for the identification and structural elucidation of impurities. oceanicpharmachem.com It provides precise molecular weight and fragmentation data, confirming the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another key technique used for the structural characterization of impurities, providing detailed information about the arrangement of atoms within the molecule.

Reference standards of this compound are essential for the accurate identification and quantification of this impurity during routine quality control testing of sulbactam. synzeal.com These standards are used to calibrate analytical instruments and validate analytical methods.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVPSCAAXXVSFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)Br)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10865309 | |

| Record name | 6-Bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Structural Characteristics of Sulbactam Ep Impurity D

Systematic Naming Conventions and Synonyms

The compound is identified by various names across different pharmacopoeias and chemical databases. These nomenclatures, while diverse, all refer to the same chemical entity.

IUPAC Nomenclature and Stereochemical Assignment

The systematic name for Sulbactam (B1307) EP Impurity D, according to the International Union of Pure and Applied Chemistry (IUPAC), is (2S, 5R, 6R)-6-Bromo-3, 3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid . This name precisely describes the molecular structure, including the stereochemistry at its chiral centers. The designations (2S, 5R, 6R) define the specific spatial arrangement of the atoms, which is crucial for its chemical and biological properties. The core of the molecule is a bicyclic system known as a penam (B1241934) nucleus.

Pharmacopoeial and Other Common Synonyms

In addition to its formal IUPAC name, Sulbactam EP Impurity D is known by several other names, which are frequently used in pharmaceutical and chemical literature. These synonyms are often specific to certain pharmacopoeias or are common names that have been adopted over time.

| Synonym | Source/Context |

| Sulbactam USP Related Compound D | United States Pharmacopeia (USP) |

| 6-bromopenicillanic acid | Common chemical name |

| Brobactam | Another common name |

| Potassium (2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | Name for the potassium salt form |

| Potassium 6β-bromopenicillinate | A semi-systematic name for the potassium salt |

Structural Elucidation Methodologies for Brominated Penicillanic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the structure of organic molecules in solution. For brominated penicillanic acid derivatives, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are utilized.

¹H NMR: This technique provides information about the chemical environment of hydrogen atoms. The chemical shifts and coupling constants of the protons on the β-lactam and thiazolidine (B150603) rings are characteristic and can be used to confirm the penam skeleton. The presence of the bromine atom at the C6 position influences the chemical shift of the adjacent proton, providing a key diagnostic signal.

¹³C NMR: This method reveals the carbon framework of the molecule. The chemical shifts of the carbonyl carbon in the β-lactam ring and the carboxylic acid group are particularly informative.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These correlations are instrumental in piecing together the complete molecular structure and confirming the assignment of all atoms.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation analysis. The high-resolution mass spectrum provides the exact molecular formula. Tandem mass spectrometry (MS/MS) experiments, where the molecule is fragmented, can reveal characteristic fragmentation patterns for the penam nucleus. The presence of bromine is readily identified by the characteristic isotopic pattern (approximately equal intensity of M and M+2 peaks) in the mass spectrum.

X-ray Crystallography: This technique provides the most definitive three-dimensional structure of a molecule in its crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise spatial coordinates of every atom can be determined. This method unequivocally establishes the stereochemistry at all chiral centers, confirming the (2S, 5R, 6R) configuration of this compound. The inflexible, puckered shape of the penam structure, a result of the fused β-lactam and thiazolidine rings, is clearly visualized through X-ray crystallography.

The table below summarizes the key structural features of this compound.

| Structural Feature | Description |

| Core Structure | Penam (4-thia-1-azabicyclo[3.2.0]heptan-7-one) |

| Key Substituents | A bromine atom at the C6 position, two methyl groups at the C3 position, and a carboxylic acid at the C2 position. |

| Stereochemistry | (2S, 5R, 6R) |

| Molecular Formula | C₈H₁₀BrNO₃S |

Formation Mechanisms and Degradation Pathways of Sulbactam Ep Impurity D

Synthesis-Related Formation Pathways

The primary origin of Sulbactam (B1307) EP Impurity D is the multi-step chemical synthesis process used to manufacture sulbactam. google.comgoogle.com It is typically an intermediate or a by-product that is not fully converted or removed during subsequent reaction and purification stages.

The synthesis of sulbactam commonly begins with 6-aminopenicillanic acid (6-APA) as the starting raw material. google.comresearchgate.net The initial steps of the synthesis involve converting the 6-amino group of the 6-APA molecule into a suitable leaving group, which can then be substituted. This is typically achieved through a diazotization reaction, which prepares the molecule for the introduction of bromine atoms. google.com

The core structure of Impurity D is the penicillanic acid backbone derived directly from 6-APA. The presence of a bromine atom at the 6-position signifies that this impurity is an intermediate formed after the bromination stage of the synthesis. synzeal.comgoogle.com

The formation of brominated penicillanic acid derivatives is a crucial step in sulbactam synthesis. This transformation is highly dependent on the reagents and conditions employed.

Reagents: The process typically involves a diazotization-bromination reaction. google.com Reagents such as sodium nitrite, hydrobromic acid, and molecular bromine (Br₂) are used under acidic conditions to replace the amino group of 6-APA with bromine. google.comgoogle.com The reactivity of the brominating agent can be enhanced by strong acids. acsgcipr.orgacsgcipr.org

Reaction Conditions: These reactions are sensitive to temperature, which is often controlled at low levels (e.g., -5 to 5 °C) to manage reactivity and minimize side reactions. google.com The stoichiometry of the reagents is also critical; an excess of the brominating agent may be used to drive the reaction towards completion, but improper control can lead to the formation of undesired by-products. nih.gov

Sulbactam EP Impurity D (6-monobromopenicillanic acid) can be formed if the bromination reaction does not proceed to the intended target, which in some synthetic routes is a 6,6-dibromo penicillanic acid intermediate. google.comgoogle.com It can therefore be considered a product of partial or incomplete bromination.

The synthesis of sulbactam is a complex, multi-step process that includes diazotization, bromination, oxidation of the sulfur atom to a sulfone, and finally, a reduction (debromination) step to yield sulbactam. google.comgoogle.com this compound is an intermediate that should ideally be consumed in subsequent steps. Its presence in the final product points to incomplete reactions.

Specifically, after the formation of 6-bromopenicillanic acid (or its dibromo equivalent), the molecule undergoes oxidation and then a debromination reaction, often using zinc powder, magnesium powder, or catalytic hydrogenation to remove the bromine atom(s). google.comgoogle.com If this final debromination step is inefficient or incomplete, 6-Bromopenicillanic acid (Impurity D) will persist as a process-related impurity. Traditional synthesis methods have been noted for issues with side reactions, leading to lower yields and product instability. google.com

| Synthesis Step | Description | Mechanism of Impurity D Formation |

|---|---|---|

| Diazotization & Bromination | The 6-amino group of 6-APA is converted to a diazonium salt and subsequently replaced by bromine using reagents like NaNO₂, HBr, and Br₂. | Incomplete or side reactions during bromination can yield 6-Bromopenicillanic acid (Impurity D) as a by-product alongside the desired di-bromo intermediate. |

| Oxidation | The sulfide (B99878) in the thiazolidine (B150603) ring is oxidized to a sulfone, typically using an oxidizing agent like potassium permanganate. | This step does not directly form Impurity D but acts on the brominated intermediate. |

| Reduction (Debromination) | The bromine atom(s) are removed to form the final sulbactam molecule, often via catalytic hydrogenation or using reducing metals like zinc. | Incomplete debromination is a primary cause for the presence of Impurity D in the final product. The brominated intermediate is carried over. |

Analytical Methodologies for Characterization and Quantification of Sulbactam Ep Impurity D

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in separating Sulbactam (B1307) EP Impurity D from the active pharmaceutical ingredient (API) and other related substances. High-Performance Liquid Chromatography (HPLC) stands out as the most widely used method due to its high resolution, sensitivity, and reproducibility.

The development of a stability-indicating HPLC method is crucial for the accurate quantification of Sulbactam EP Impurity D. Such a method should be able to resolve the impurity from sulbactam and other potential degradation products.

The choice of the stationary phase is critical for achieving the desired separation. For the analysis of sulbactam and its impurities, reversed-phase HPLC is the predominant mode of separation. Octadecylsilane (ODS) bonded silica (B1680970) gel, commonly known as C18, is the most frequently utilized stationary phase. The non-polar nature of the C18 stationary phase provides effective separation of the relatively polar sulbactam and its related compounds when used with a polar mobile phase. The selection of a specific C18 column depends on factors such as particle size, pore size, and carbon loading, which influence the column's efficiency and selectivity.

| Parameter | Typical Selection | Rationale |

| Stationary Phase | Octadecylsilane (C18) | Provides good retention and resolution for polar to moderately non-polar compounds like sulbactam and its impurities. |

| Particle Size | 3.5 µm - 5 µm | Offers a balance between high efficiency and moderate backpressure. |

| Column Dimensions | 150 mm x 4.6 mm, 250 mm x 4.6 mm | Standard dimensions providing sufficient resolving power for complex mixtures. |

The mobile phase composition plays a pivotal role in controlling the retention and elution of sulbactam and its impurities. A typical mobile phase for the analysis of this compound consists of an aqueous buffer and an organic modifier, most commonly acetonitrile (B52724). The pH of the aqueous buffer is a critical parameter that affects the ionization state of the acidic sulbactam and its impurities, thereby influencing their retention on the reversed-phase column. Ion-pairing reagents, such as tetrabutylammonium (B224687) hydroxide (B78521), are often incorporated into the mobile phase to enhance the retention and improve the peak shape of the acidic analytes. google.com

Gradient elution is frequently employed to achieve optimal separation of all related substances within a reasonable analysis time. A gradient program allows for the gradual increase of the organic modifier concentration, which is effective in eluting more strongly retained components while maintaining good resolution of early-eluting peaks. A representative gradient program might start with a lower concentration of acetonitrile to resolve polar impurities and gradually increase the acetonitrile concentration to elute sulbactam and less polar impurities.

A published method for the detection of sulbactam-related substances, including Impurity D, utilizes a gradient elution with a mobile phase consisting of a tetrabutylammonium hydroxide solution and acetonitrile. synzeal.com

Ultraviolet (UV) detection is the most common method for the quantification of sulbactam and its impurities due to the presence of a chromophore in their molecular structure. The selection of an appropriate detection wavelength is crucial for achieving high sensitivity and specificity. For sulbactam and its related substances, the detection is typically performed at a wavelength in the range of 220 nm to 230 nm. google.compipitech.com This range provides a good response for the main component and its impurities. A Diode Array Detector (DAD) can also be utilized to obtain spectral information across a range of wavelengths, which aids in peak identification and purity assessment. synzeal.com

| Parameter | Typical Setting | Rationale |

| Detector | UV/Vis or Diode Array Detector (DAD) | Provides good sensitivity for chromophoric compounds. DAD allows for spectral analysis and peak purity assessment. |

| Wavelength | 220 nm - 230 nm | Offers a suitable absorbance maximum for sulbactam and its related impurities, ensuring adequate sensitivity. |

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of pharmaceuticals and their impurities. Its advantages include short analysis times, low consumption of reagents and samples, and high resolving power.

For the analysis of neutral and charged species like sulbactam and its impurities, Micellar Electrokinetic Capillary Electrophoresis (MEKC) is a particularly suitable technique. In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the background electrolyte at a concentration above its critical micelle concentration. thieme-connect.de This forms micelles that act as a pseudo-stationary phase. The separation is then based on the differential partitioning of the analytes between the micelles and the surrounding aqueous buffer. A study on the determination of sultamicillin (B1682570) and its impurities demonstrated the successful use of a phosphate-borate buffer at pH 7.0 containing 1.0% SDS for their separation. veeprho.com

Capillary Zone Electrophoresis (CZE), another mode of CE, can also be employed, especially when coupled with a highly sensitive and selective detector like a mass spectrometer (MS). A CZE-tandem mass spectrometry (CZE-MS/MS) method has been developed for the simultaneous quantification of several β-lactam antibiotics, including sulbactam, in plasma samples. cinchona.in

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

Spectroscopic Techniques for Impurity Identification

While chromatographic techniques are powerful for separation and quantification, spectroscopic methods are indispensable for the structural elucidation and unambiguous identification of impurities.

The definitive identification of this compound, chemically known as 6-bromopenicillanic acid, relies on a combination of spectroscopic techniques. Reference standards of the impurity are typically supplied with a comprehensive Certificate of Analysis that includes data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). synzeal.com

A patent for 6-bromopenicillanic acid sulfone provides some ¹H NMR data for the related compound, 6β-bromopenicillanic acid, which is an isomer of this compound. The reported NMR data in deuterated acetone (B3395972) (acetone-d6) shows characteristic signals for the methyl groups, and the protons on the β-lactam ring. google.com While specific, publicly available, detailed spectral data for this compound is limited, the general approach to its characterization involves:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for elucidating the molecular structure. The chemical shifts, coupling constants, and signal multiplicities provide detailed information about the connectivity of atoms in the molecule.

Mass Spectrometry (MS): MS provides information about the molecular weight of the impurity and its fragmentation pattern. This data is vital for confirming the elemental composition and for structural elucidation, especially when coupled with a chromatographic separation technique (LC-MS). The exact mass of this compound is 278.95648 g/mol . pipitech.com

The combination of these spectroscopic techniques allows for the unequivocal identification of this compound, ensuring that any peaks observed in the chromatogram are correctly identified and quantified.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound. Using soft ionization techniques like Electrospray Ionization (ESI), the exact mass of the impurity can be determined with high accuracy. The molecular formula of the free acid is C₈H₁₀BrNO₃S, corresponding to a monoisotopic mass of approximately 278.956 Da and a molecular weight of 280.14 g/mol . pipitech.com

In positive ion mode (ESI+), the molecule is expected to be observed as a protonated molecular ion [M+H]⁺ at m/z 281. The presence of a bromine atom provides a distinct isotopic pattern, with two peaks of nearly equal intensity separated by 2 Da (for ⁷⁹Br and ⁸¹Br), which is a characteristic signature for bromine-containing compounds.

Tandem mass spectrometry (MS/MS) analysis provides insight into the compound's structure through controlled fragmentation. The fragmentation pattern for the penam (B1241934) core is well-understood and typically involves the cleavage of the β-lactam ring.

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion Description | Predicted m/z | Fragmentation Pathway |

|---|---|---|

| [M+H]⁺ | 281/283 | Protonated molecular ion (⁷⁹Br/⁸¹Br isotopes) |

| [M+H - CO₂]⁺ | 237/239 | Loss of the carboxylic acid group (44 Da) |

| Thiazolidine (B150603) ring fragment | 160 | Cleavage of the β-lactam ring, consistent with known penicillin fragmentation patterns nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule. While a publicly available, fully assigned spectrum for this specific impurity is not readily found, the expected chemical shifts can be reliably predicted based on the known spectra of analogous penicillanic acid structures. The substitution at the C6 position with an electronegative bromine atom is expected to cause a significant downfield shift for the adjacent C6-H and C5-H protons compared to 6-aminopenicillanic acid.

Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound Note: Predicted values in DMSO-d₆ based on data from analogous structures.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2-CH | ~4.9 - 5.1 (d) | ~69 - 71 |

| 3-C | - | ~65 - 67 |

| 3-(CH₃)₂ | ~1.5 (s), ~1.6 (s) | ~26 - 28, ~31 - 33 |

| 5-CH | ~5.4 - 5.6 (d) | ~72 - 74 |

| 6-CH | ~5.7 - 5.9 (d) | ~60 - 62 |

| 7-C=O (β-lactam) | - | ~174 - 176 |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the key functional groups present in the this compound molecule. The spectrum is characterized by strong absorption bands corresponding to the carbonyl groups of the β-lactam ring and the carboxylic acid, which are defining features of its penicillanic acid core.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) | Indicates the presence of the carboxylic acid hydroxyl group, often involved in hydrogen bonding. |

| C=O stretch (β-lactam) | 1770 - 1790 (strong, sharp) | A high-frequency carbonyl absorption characteristic of the strained four-membered β-lactam ring. |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 (strong) | Carbonyl absorption for the carboxylic acid functional group. |

| C-N stretch | 1350 - 1390 | Stretching vibration of the carbon-nitrogen bond within the β-lactam ring. |

Validation of Analytical Procedures for Impurity Determination

To ensure that this compound is accurately quantified in drug substances and products, the analytical method, typically a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, must be thoroughly validated according to ICH guidelines.

Specificity and Selectivity Assessment for Impurity D Resolutionsynzeal.com

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, including the active pharmaceutical ingredient (API), other impurities, and degradation products. In an HPLC method, this is demonstrated by showing that the peak for Impurity D is well-resolved from all other peaks. A common acceptance criterion for resolution between two adjacent peaks is a resolution factor (Rs) of not less than 1.5. google.com This is confirmed by analyzing a resolution solution containing Sulbactam, Impurity D, and other known related substances. google.com Furthermore, peak purity analysis using a photodiode array (PDA) detector is often employed to confirm that the analyte peak is spectrally pure and not co-eluting with other substances.

Linearity, Range, and Calibration Curve Establishmentsynzeal.com

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. For impurity quantification, this range typically spans from the Quantitation Limit (QL) to 120% or 150% of the impurity specification limit. scilit.comresearchgate.net A calibration curve is generated by plotting the instrument response (e.g., peak area) against the concentration of the impurity standard. The relationship is assessed by the correlation coefficient (r) or coefficient of determination (R²), which should ideally be ≥ 0.999.

Table 4: Illustrative Linearity Data for this compound

| Concentration Level (% of Specification) | Concentration (µg/mL) | Mean Peak Area |

|---|---|---|

| QL | 0.5 | 5,250 |

| 50% | 2.5 | 26,100 |

| 80% | 4.0 | 42,300 |

| 100% | 5.0 | 53,050 |

| 120% | 6.0 | 63,500 |

| 150% | 7.5 | 79,400 |

| Calibration Results | Value | |

| Correlation Coefficient (r) | 0.9998 | |

| Coefficient of Determination (R²) | 0.9996 |

Determination of Detection Limit (DL) and Quantitation Limit (QL)synzeal.com

The Detection Limit (DL or LOD) is the lowest concentration of an analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. The Quantitation Limit (QL or LOQ) is the lowest concentration that can be measured with acceptable levels of precision and accuracy. nih.gov

These limits are typically determined based on the signal-to-noise ratio (S/N) of the analyte peak. A S/N ratio of 3:1 is commonly accepted for establishing the DL, while a ratio of 10:1 is used for the QL. nih.gov For Sulbactam-related impurities, the QL is often established at a level of approximately 0.05% with respect to the API concentration used in the assay.

Table 5: Summary of Compounds Mentioned

| Compound Name | Other Names |

|---|---|

| This compound | (2S,5R,6R)-6-Bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid; 6-Bromopenicillanic acid |

| Sulbactam | (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide |

| 6-aminopenicillanic acid | (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

Precision, Accuracy, and Robustness Evaluation

Method validation for the quantification of Sulbact-am EP Impurity D is a comprehensive process that establishes the performance characteristics of the analytical procedure. Key parameters in this validation are precision, accuracy, and robustness, which collectively ensure the reliability of the analytical data. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

Precision

The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is determined by performing multiple injections of a standard solution of Sulbact-am EP Impurity D. The acceptance criterion for repeatability is generally a Relative Standard Deviation (RSD) of not more than 2.0% for the peak areas of replicate injections. mastelf.com

Intermediate Precision: This evaluates the variations within the same laboratory, for instance, on different days, with different analysts, or on different equipment. The objective is to demonstrate that the method remains precise under these variable conditions. The RSD for intermediate precision is expected to be within an acceptable range, often not more than 5.0% for impurity analysis.

Reproducibility: This assesses the precision between different laboratories, which is crucial for method transfer. While not always a part of routine validation, it provides the highest level of assurance of the method's precision.

The following table presents representative data from a precision study for the analysis of Sulbact-am EP Impurity D.

Table 1: Precision Data for the Analysis of Sulbact-am EP Impurity D

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by spike and recovery studies, where known amounts of the impurity standard are added to a placebo or sample matrix. The percentage recovery is then calculated. For impurity analysis, the acceptance criteria for recovery are typically within 90.0% to 110.0%. pda.org

Table 2: Accuracy Data for Sulbact-am EP Impurity D

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage. For an HPLC method, typical variations include changes in mobile phase composition, pH, flow rate, and column temperature. The robustness study helps to identify critical parameters that need to be carefully controlled. pharmaknowledgeforum.com

Table 3: Robustness Study for the Analysis of Sulbact-am EP Impurity D ```html

| Parameter Varied | Variation | Effect on System Suitability | Acceptance Criteria |

|---|---|---|---|

| Flow Rate (mL/min) | ± 0.1 | No significant change | System suitability parameters met |

| Column Temperature (°C) | ± 2 | Minor shift in retention time | System suitability parameters met |

| Mobile Phase pH | ± 0.1 | No significant change | System suitability parameters met |

System Suitability Testing Protocols

System Suitability Testing (SST) is an integral part of any analytical chromatographic method. It is performed prior to and during the analysis of samples to ensure that the chromatographic system is performing adequately. pharmaguideline.comSST parameters are established to verify that the resolution and reproducibility of the system are sufficient for the analysis to be conducted.

acs.orgmtc-usa.com

The SST protocol for the analysis of Sulbact-am EP Impurity D typically involves injecting a standard solution containing the impurity and the main compound (Sulbact-am) to check several parameters.

Table 4: System Suitability Testing Parameters and Acceptance Criteria

Impurity Profiling and Control Strategies in Sulbactam Manufacturing

Comprehensive Impurity Profiling of Sulbactam (B1307) Drug Substance and Formulations

Impurity profiling is the process of identifying and quantifying all potential and actual impurities in a drug substance or formulation. biomedres.us For Sulbactam, this involves a thorough analysis to detect and characterize any substance that is not the intended API. The production of Sulbactam can lead to various impurities, including residual solvents, degradation products, and by-products from the synthetic process. clearsynth.com

A comprehensive impurity profile for Sulbactam and its formulations is essential for regulatory compliance and product safety. This profile typically includes a list of identified and unidentified impurities, along with their concentration levels. Regulatory bodies require that impurities be controlled within acceptable limits.

Several analytical techniques are employed for the impurity profiling of Sulbactam. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating and quantifying impurities. researchgate.netgoogle.commendeley.com The development of stability-indicating HPLC methods is particularly crucial as it allows for the separation of the drug substance from its degradation products, ensuring that the analytical method can accurately measure the drug's purity over time. mendeley.com Advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are also utilized for the identification and structural elucidation of unknown impurities. biomedres.us

The table below provides an overview of common Sulbactam impurities, including Impurity D, as listed in the European Pharmacopoeia (EP).

| Impurity Name | Chemical Name | CAS Number | Molecular Formula |

| Sulbactam EP Impurity A | (2S)-2-Amino-3-methyl-3-sulfinobutanoic acid | 23315-18-6 | C5H11NO4S |

| Sulbactam EP Impurity C | (2S,5R,6R)-6-Bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide | 75527-87-6 | C8H10BrNO5S |

| Sulbactam EP Impurity D | (2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | 26631-90-3 | C8H10BrNO3S |

| Sulbactam EP Impurity E | (2S,5R)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide | 76646-91-8 | C8H9Br2NO5S |

| Sulbactam EP Impurity F | (2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | 24158-88-1 | C8H9Br2NO3S |

| Sulbactam EP Impurity G | (2S)-2-[[(2E)-2-Carboxyethenyl]amino]-3-methyl-3-sulfinobutanoic acid | N/A | C8H13NO6S |

Data sourced from multiple chemical and pharmaceutical suppliers. allmpus.comallmpus.comsynzeal.comaxios-research.compharmaffiliates.comveeprho.comsynzeal.com

Strategies for Mitigation of this compound Formation during Synthetic Processes

The formation of impurities is often an inherent part of the chemical synthesis of APIs. The key to controlling these impurities lies in understanding their formation pathways and implementing strategies to minimize their presence.

The formation of this compound, which is a brominated penicillanic acid derivative, is directly related to the synthetic route used for Sulbactam. clearsynth.com The presence of bromine-containing reagents or intermediates can lead to the formation of this impurity. Optimizing the process chemistry is a fundamental strategy to mitigate its formation. This can involve:

Stoichiometry Control: Precise control over the molar ratios of reactants can minimize the presence of unreacted starting materials or excess reagents that could lead to side reactions forming Impurity D.

Temperature and pH Control: Many chemical reactions are sensitive to temperature and pH. Maintaining these parameters within a narrow, optimized range can significantly reduce the formation of unwanted by-products.

Solvent Selection: The choice of solvent can influence reaction pathways and the solubility of reactants and products, thereby affecting the impurity profile.

In-process controls (IPCs) are crucial for monitoring the progress of a reaction and detecting the formation of impurities at an early stage. clearsynth.com For Sulbactam synthesis, IPCs can be implemented at critical steps where the formation of Impurity D is likely to occur.

Techniques such as HPLC can be used to analyze samples taken during the manufacturing process. researchgate.net This allows for real-time monitoring of the reaction and enables adjustments to be made to the process parameters if the level of Impurity D or other impurities exceeds a predefined threshold. Early detection through IPCs helps in preventing the contamination of downstream batches and reduces the need for extensive purification later on.

The following table illustrates a hypothetical IPC strategy for monitoring this compound.

| Process Step | IPC Test | Analytical Method | Acceptance Criteria | Action if OOS* |

| Bromination Step | Quantification of this compound | HPLC | ≤ 0.1% | Adjust reaction time/temperature |

| Work-up/Extraction | Monitoring of Impurity D levels | TLC/HPLC | Not Detected | Modify extraction parameters |

| Crystallization | Purity check of isolated solid | HPLC | This compound ≤ 0.05% | Recrystallization |

*OOS: Out of Specification

Purification Methodologies for the Removal of this compound

Even with optimized process controls, some level of impurity formation may be unavoidable. Therefore, effective purification methods are essential to remove this compound from the final product.

Common purification techniques in the pharmaceutical industry include:

Crystallization: This is a powerful technique for purifying solid compounds. By carefully selecting the solvent system and controlling the cooling rate, it is often possible to selectively crystallize the desired product, leaving impurities like this compound in the mother liquor.

Chromatography: Preparative chromatography, particularly column chromatography, can be used to separate impurities from the API based on their differential adsorption to a stationary phase. While effective, this method can be less cost-effective for large-scale production.

The choice of purification method depends on the physicochemical properties of Sulbactam and Impurity D, such as their solubility and polarity.

Development of Stability-Indicating Methods for Monitoring Impurity D Over Time

The stability of a drug product is its ability to retain its quality attributes throughout its shelf life. Impurities can form not only during synthesis but also during storage due to degradation of the API. A stability-indicating analytical method is one that can accurately and selectively quantify the API in the presence of its degradation products and impurities. mendeley.com

For Sulbactam, a stability-indicating HPLC method must be developed and validated to monitor the levels of this compound and other potential degradants over time under various storage conditions (e.g., temperature, humidity, light). mendeley.comgoogle.com This ensures that the drug product remains safe and effective throughout its intended shelf life.

The validation of such a method typically involves forced degradation studies, where the drug substance is subjected to stress conditions to intentionally generate degradation products. The method is then challenged to prove its ability to separate these degradation products from the intact API and other known impurities.

Regulatory and Pharmacopoeial Considerations for Sulbactam Ep Impurity D

Adherence to European Pharmacopoeia (EP) and United States Pharmacopoeia (USP) Monographs for Sulbactam (B1307) and its Related Substances

Pharmacopoeial monographs provide the official standards for drug substances and products. For sulbactam, both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) outline specific requirements for its quality, including limits for related substances. nih.govsigmaaldrich.com

The European Pharmacopoeia monograph for Sulbactam Sodium includes a liquid chromatography method for the determination of related substances. uspbpep.com In this method, Sulbactam EP Impurity D is identified and controlled. The monograph specifies the relative retention time for Impurity D to aid in its identification. uspbpep.com The EP also provides a reference standard for sulbactam containing identified impurities, including Impurity D, to be used for peak identification. uspbpep.com The monograph sets a specific acceptance criterion for Impurity D, ensuring its level is controlled within acceptable limits in the final drug substance. uspbpep.com

Similarly, the United States Pharmacopeia provides a monograph for Sulbactam Sodium, which also includes tests for impurities. pharmacopeia.cn While the specific nomenclature might differ, with the USP often referring to it as Sulbactam Related Compound D, the chemical entity is the same. clearsynth.comfda.gov The USP monograph provides validated analytical procedures to ensure the purity of sulbactam sodium. pharmacopeia.cnsigmaaldrich.com Adherence to these monographs is a legal and regulatory requirement for pharmaceutical products to be marketed in their respective regions. biopharminternational.com

Interactive Table: Sulbactam Impurity D in Pharmacopoeias

| Pharmacopoeia | Official Name | Identification Method |

| European Pharmacopoeia (EP) | This compound | Liquid Chromatography with specified relative retention time. uspbpep.com |

| United States Pharmacopeia (USP) | Sulbactam Related Compound D | High-Performance Liquid Chromatography (HPLC). pharmacopeia.cnsigmaaldrich.com |

Regulatory Guidelines on Impurity Reporting, Identification, and Qualification Thresholds

International Council for Harmonisation (ICH) guidelines provide a framework for the control of impurities in new drug substances and products. biotech-spain.compremier-research.com Specifically, ICH Q3A(R2) for new drug substances and ICH Q3B(R2) for new drug products are the key documents. premier-research.comich.orgeuropa.eu These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. ich.orggmpinsiders.com

Reporting Threshold: This is the level above which an impurity must be reported in a regulatory submission. For a drug with a maximum daily dose of up to 2g/day, the reporting threshold is typically 0.05%. ich.orgkobia.kr

Identification Threshold: Above this level, the structure of the impurity must be determined. ich.orggmpinsiders.com For a drug with a maximum daily dose between 10 mg and 2 g, the identification threshold is 0.10% or a total daily intake of 1.0 mg, whichever is lower. kobia.kr

Qualification Threshold: If an impurity level exceeds this threshold, it must be qualified. Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity. This threshold is typically 0.15% or a 1.0 mg total daily intake for drugs with a maximum daily dose of up to 2g/day, whichever is lower. kobia.kr

These thresholds, established by the ICH, are critical in determining the level of scrutiny an impurity like this compound receives during drug development and manufacturing. gmpinsiders.com

Interactive Table: ICH Impurity Thresholds (for drugs with maximum daily dose ≤ 2g/day)

| Threshold | Limit | Requirement |

| Reporting | > 0.05% | Must be reported in regulatory filings. ich.orgkobia.kr |

| Identification | > 0.10% or > 1.0 mg/day TDI | Structure must be elucidated. ich.orgkobia.kr |

| Qualification | > 0.15% or > 1.0 mg/day TDI | Biological safety must be established. ich.orgkobia.kr |

TDI: Total Daily Intake

Justification of Specifications for Sulbactam Impurity D in Finished Pharmaceutical Products

The establishment of acceptance criteria for any impurity, including this compound, in a finished pharmaceutical product requires a thorough justification. pharmtech.com This justification is a critical component of a regulatory submission and is based on a comprehensive evaluation of data. pharmtech.com

The rationale for setting a specification for Sulbactam Impurity D should include:

Batch Analysis Data: Data from development, pilot, and commercial-scale batches are analyzed to understand the typical and maximum levels of the impurity. pharmtech.comfda.gov

Stability Studies: Stability data for both the drug substance and the drug product are crucial to assess the potential for the impurity to form or increase over the product's shelf life. fda.gov

Pharmacopoeial Limits: The limits set in the EP and USP monographs serve as a primary reference.

Qualification Data: The level of the impurity should be at or below the level that has been qualified through toxicological studies or clinical experience. ich.org An impurity is considered qualified if it was present in batches of the drug substance or product used in safety and clinical studies. europa.eukobia.kr

If the level of Sulbactam Impurity D in a proposed commercial product is higher than the qualified level, further safety justification is required. europa.eu The justification for the proposed specification must demonstrate that the impurity level is controlled and does not pose a risk to patient safety. pharmtech.com

Impact of Pharmacopoeial Updates on Analytical Methodologies for Impurities

Pharmacopoeias are continuously updated to incorporate the latest scientific advancements and analytical technologies. contractpharma.commolnar-institute.com These updates can have a significant impact on the analytical methodologies used for impurity testing. biopharminternational.compharmtech.com

For an impurity like this compound, a pharmacopoeial update could involve:

Introduction of a new, more sensitive analytical method: Advances in chromatography, such as the use of Ultra-High-Performance Liquid Chromatography (UHPLC), can lead to improved separation and detection of impurities. molnar-institute.compharmtech.com

Revision of acceptance criteria: As more data on the safety and control of an impurity becomes available, the pharmacopoeia may tighten the acceptance limits. biopharminternational.com

Changes in reference standards: The availability of new or improved reference standards can impact the accuracy and reliability of impurity testing.

Pharmaceutical manufacturers must monitor and adapt to these pharmacopoeial updates to ensure continued compliance. biopharminternational.com A change in an analytical method may require revalidation and a comparison with the previously used method to ensure that the control of impurities remains effective. pharmtech.com The goal of these updates is to enhance the quality and safety of pharmaceutical products by employing the most current and robust analytical techniques. contractpharma.com

Advanced Research Perspectives and Future Directions in Impurity D Analysis

Application of Chemometrics and Multivariate Analysis in Impurity Profiling

Chemometrics, a discipline that utilizes mathematical and statistical methods to analyze chemical data, is becoming an indispensable tool in pharmaceutical impurity profiling. mdpi.comnih.gov When dealing with complex datasets generated from techniques like chromatography and spectroscopy, chemometrics can uncover relationships between variables that might be missed by traditional univariate analysis. mdpi.comtandfonline.com

Multivariate analysis techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS), are particularly powerful. nih.govtandfonline.com PCA can reduce the dimensionality of complex data, helping to identify underlying patterns and group samples based on their impurity profiles. mdpi.comtandfonline.com This can be instrumental in comparing different batches of a drug substance or in identifying the source of an unknown impurity. tandfonline.com For instance, by analyzing the correlations between the levels of known and unknown impurities, researchers can form hypotheses about the origin of unidentified impurities like Sulbactam (B1307) EP Impurity D. tandfonline.comtandfonline.com

PLS models can be developed to predict the concentration of multiple components in a mixture simultaneously, even with overlapping spectral or chromatographic signals. nih.gov This is particularly useful for quantifying impurities in the presence of the active pharmaceutical ingredient (API) and other components. nih.gov The application of these methods can lead to more robust and reliable analytical procedures. mdpi.com

Table 1: Application of Chemometric Techniques in Impurity Profiling

| Chemometric Technique | Application in Impurity Profiling | Key Benefits |

| Principal Component Analysis (PCA) | - Identifying patterns and relationships in impurity data. mdpi.comtandfonline.com - Grouping of unidentified impurities with known markers. tandfonline.com - Detecting underlying structures in impurity profiles. tandfonline.com | - Simplifies complex datasets. mdpi.com - Helps in hypothesis generation for impurity origin. tandfonline.comtandfonline.com |

| Partial Least Squares (PLS) | - Quantitative analysis of multiple impurities simultaneously. nih.gov - Developing predictive models for impurity concentrations. nih.gov | - Handles complex mixtures with overlapping signals. nih.gov - Improves predictive accuracy of analytical methods. nih.gov |

| Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) | - Resolving co-eluting peaks in chromatography. nih.gov - Extracting pure component spectra from mixed signals. nih.gov | - Enables quantification of impurities that are not fully separated. nih.gov |

| Artificial Neural Networks (ANN) | - Building complex non-linear models for impurity prediction. nih.gov | - Can model highly complex relationships in data. nih.gov |

Development of Automated and High-Throughput Analytical Platforms for Impurity Detection

The demand for faster and more efficient impurity analysis has spurred the development of automated and high-throughput screening (HTS) platforms. acs.org These systems are designed to analyze a large number of samples in a short period, significantly accelerating the drug development and quality control processes. acs.orgchromatographyonline.com

Automation can be integrated into various stages of the analytical workflow, from sample preparation to data analysis. chromatographyonline.com This not only increases throughput but also reduces the potential for human error, leading to more consistent and reliable results. chromatographyonline.com For instance, automated systems can perform solvent evaporation and sample preparation for chromatographic analysis. chromatographyonline.com

High-throughput screening often employs techniques like Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) for real-time analysis of volatile impurities. syft.com For non-volatile impurities like many related to Sulbactam, ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) is a cornerstone of high-throughput analysis, offering rapid separation and sensitive detection. biomedres.us The evolution of HTS is moving towards using less material to run more experiments with minimal human intervention. acs.org

Computational Chemistry and In Silico Modeling for Predicting Impurity Formation and Behavior

Computational chemistry and in silico modeling are emerging as powerful predictive tools in pharmaceutical development, offering insights into the potential formation and behavior of impurities before they are even synthesized. nih.govacs.org These methods can significantly reduce the time and resources required for experimental studies by identifying potential degradation pathways and reactive sites within a molecule. acs.orgresearchgate.net

Techniques such as Density Functional Theory (DFT) can be used to calculate properties like bond dissociation energies, which can predict sites within a molecule that are susceptible to autoxidation. nih.govresearchgate.net Frontier Molecular Orbital (FMO) theory can help predict sites of oxidation by peroxides. nih.gov By understanding these potential degradation pathways, scientists can proactively design more stable drug molecules and formulations.

Software programs are now available that use knowledge-based systems and reasoning rules to predict the likely degradation products of a compound under various stress conditions, such as heat, light, humidity, and different pH levels. acs.orgacs.org These tools can even predict potential interactions between the drug substance and excipients. acs.org For example, in silico tools can be used to assess the reactivity of a drug substance with known impurities in excipients. acs.org

Table 2: In Silico Tools and Their Applications in Impurity Prediction

| In Silico Tool/Technique | Application | Predictive Capability |

| Density Functional Theory (DFT) | Predicts sites of autoxidation. nih.govresearchgate.net | Calculates bond dissociation energies. nih.govresearchgate.net |

| Frontier Molecular Orbital (FMO) Theory | Predicts sites of peroxide oxidation. nih.gov | Analyzes electron transfer potential. nih.gov |

| Knowledge-Based Expert Systems (e.g., Zeneth) | Predicts degradation pathways under various stress conditions. acs.orgacs.org | Suggests likely transformation products based on chemical structure and reaction rules. acs.org |

| Quantitative Structure-Activity Relationship (QSAR) | Predicts toxicological properties of impurities. immunocure.uszamann-pharma.com | Assesses mutagenic and carcinogenic potential based on chemical structure. immunocure.uslhasalimited.org |

Integration of Artificial Intelligence and Machine Learning in Pharmaceutical Impurity Research

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Sulbactam EP Impurity D in pharmaceutical formulations?

- Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection is widely used for quantification. For structural confirmation, coupling HPLC with mass spectrometry (HPLC-MS) is advised, as it provides molecular weight and fragmentation patterns . Ensure method validation per ICH Q2(R1) guidelines, including specificity, linearity, accuracy, and precision. Stability-indicating methods should account for degradation products under stress conditions (e.g., acidic/alkaline hydrolysis) .

Q. How can researchers distinguish this compound from structurally related impurities (e.g., Sulbactam EP Impurity C)?

- Approach : Use chromatographic separation optimized for resolving brominated analogs. For example, a C18 column with a gradient elution of acetonitrile and phosphate buffer (pH 3.0) can differentiate Impurity D (CAS 24158-88-1) from Impurity C (CAS 75527-87-6) based on retention times . Confirm identities via nuclear magnetic resonance (NMR) spectroscopy, focusing on distinct chemical shifts for bromine substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.